molecular formula C16H16BrNOS B14140004 N-(3-bromophenyl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 919751-93-2

N-(3-bromophenyl)-2-(4-(ethylthio)phenyl)acetamide

Cat. No.: B14140004
CAS No.: 919751-93-2
M. Wt: 350.3 g/mol
InChI Key: SWZDOTDCKAMJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-(4-(ethylthio)phenyl)acetamide is an organic compound characterized by the presence of bromine, phenyl, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(4-(ethylthio)phenyl)acetamide typically involves the reaction of 3-bromophenylamine with 4-(ethylthio)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(4-(ethylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine group to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-2-(4-(ethylthio)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(4-(ethylthio)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)acetamide: Lacks the ethylthio group, resulting in different chemical properties and reactivity.

    N-(4-ethylthio)phenylacetamide:

    4-bromoacetanilide: Similar structure but with different substituents, leading to variations in chemical behavior.

Uniqueness

N-(3-bromophenyl)-2-(4-(ethylthio)phenyl)acetamide is unique due to the presence of both bromine and ethylthio groups, which confer distinct chemical and biological properties

Properties

CAS No.

919751-93-2

Molecular Formula

C16H16BrNOS

Molecular Weight

350.3 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(4-ethylsulfanylphenyl)acetamide

InChI

InChI=1S/C16H16BrNOS/c1-2-20-15-8-6-12(7-9-15)10-16(19)18-14-5-3-4-13(17)11-14/h3-9,11H,2,10H2,1H3,(H,18,19)

InChI Key

SWZDOTDCKAMJIR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.